molecular formula C10H6N2O B3198225 3-Phenylisoxazole-5-carbonitrile CAS No. 1011-39-8

3-Phenylisoxazole-5-carbonitrile

Cat. No.: B3198225
CAS No.: 1011-39-8
M. Wt: 170.17 g/mol
InChI Key: RMNSZGAHSHABFP-UHFFFAOYSA-N
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Description

3-Phenylisoxazole-5-carbonitrile (CAS No: 1011-39-8) is a high-value chemical building block in medicinal chemistry with the molecular formula C₁₀H₆N₂O and a molecular weight of 170.17 g/mol . This compound features an isoxazole ring, a privileged scaffold in drug discovery known for its ability to participate in various non-covalent interactions, which is crucial for binding to biological targets . A primary application of this compound is in the research and development of novel non-purine xanthine oxidase (XO) inhibitors . Xanthine oxidase is a key enzyme in the production of uric acid, and its overactivity is associated with conditions like gout and hyperuricemia . Researchers have identified that derivatives based on the 5-phenylisoxazole structure, particularly those featuring an electrophilic cyano group (as found in this compound), demonstrate potent XO inhibitory activity, with certain analogs exhibiting IC50 values in the sub-micromolar range . This makes it a valuable precursor for synthesizing potential therapeutic agents aimed at treating metabolic disorders. Furthermore, the isoxazole ring system is a core structure in the synthesis of compounds with diverse biological activities. Research indicates that 3-phenyl-5-substituted isoxazole derivatives are investigated for their potential as anti-inflammatory and anti-ulcer agents, with some showing an affinity for targets like cyclooxygenase-2 (COX-2) and H+/K+ ATPase . The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research and further manufacturing applications only and is not intended for diagnostic or direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-1,2-oxazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNSZGAHSHABFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformational Chemistry of 3 Phenylisoxazole 5 Carbonitrile

Reactions Involving the Carbonitrile Group

The carbonitrile (cyano) group at the C-5 position of the isoxazole (B147169) ring is a key functional handle, participating in a variety of transformations characteristic of nitriles. These reactions allow for the elaboration of the C-5 substituent into other important functional groups.

Hydrolysis: The carbonitrile group can be hydrolyzed under acidic or basic conditions. Mild acidic hydrolysis initially protonates the nitrogen, facilitating nucleophilic attack by water to form an imidic acid intermediate, which then tautomerizes to 3-phenylisoxazole-5-carboxamide. chemistrysteps.com More vigorous hydrolysis conditions, typically involving stronger acids or bases and heat, will further hydrolyze the amide to yield 3-phenylisoxazole-5-carboxylic acid. chemistrysteps.com

Reduction: The nitrile group is susceptible to reduction by various reagents. Catalytic hydrogenation or treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbonitrile to a primary amine, yielding (3-phenylisoxazol-5-yl)methanamine. chemistrysteps.com The reaction proceeds through an intermediate imine which is further reduced. libretexts.org Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can achieve partial reduction to an aldehyde after a workup step, forming 3-phenylisoxazole-5-carbaldehyde.

Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile can act as a dipolarophile in [3+2] cycloaddition reactions. For instance, reaction with azides, such as sodium azide, can lead to the formation of a tetrazole ring fused or appended to the isoxazole core, a reaction often used in the synthesis of bioisosteres for carboxylic acids. youtube.com

Table 1: Representative Transformations of the Carbonitrile Group

Reaction Type Reagent(s) Product
Complete Hydrolysis H₃O⁺, Δ or NaOH, H₂O, Δ 3-Phenylisoxazole-5-carboxylic acid
Partial Hydrolysis Mild H⁺ 3-Phenylisoxazole-5-carboxamide
Reduction to Amine LiAlH₄ then H₂O (3-Phenylisoxazol-5-yl)methanamine
Reduction to Aldehyde 1. DIBAL-H 2. H₂O 3-Phenylisoxazole-5-carbaldehyde
Cycloaddition NaN₃ 5-(1H-Tetrazol-5-yl)-3-phenylisoxazole

Electrophilic and Nucleophilic Substitutions on the Isoxazole Ring

The isoxazole ring is an aromatic heterocycle, but its reactivity towards substitution is complex due to the presence of two heteroatoms. chemicalbook.com The ring is generally considered electron-deficient, making electrophilic substitution challenging but not impossible.

Electrophilic Aromatic Substitution (SEAr): Isoxazoles are generally less reactive than benzene (B151609) towards electrophiles due to the electron-withdrawing nature of the pyridine-like nitrogen atom. chemicalbook.com When substitution does occur, it preferentially happens at the C-4 position, which is the most electron-rich carbon on the ring. reddit.com Nitration of 3-phenylisoxazole (B85705) or 5-phenylisoxazole (B86612) with nitric acid in acetic anhydride (B1165640) or a mixture of nitric and sulfuric acids has been shown to yield the corresponding 4-nitroisoxazole (B72013) derivative. nih.govclockss.org For 3-phenylisoxazole, this results in 4-nitro-3-phenylisoxazole. nih.govnih.gov The electron-withdrawing carbonitrile group at C-5 would further deactivate the ring, suggesting that forcing conditions would be required for electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the isoxazole ring makes it susceptible to nucleophilic attack, particularly when activated by a strong electron-withdrawing group that can stabilize the intermediate Meisenheimer complex. While the carbonitrile at C-5 is electron-withdrawing, a more potent activating group, such as a nitro group, is typically used to facilitate SNAr reactions. rsc.org For example, 5-nitroisoxazoles readily undergo substitution of the nitro group with various nucleophiles. rsc.orgresearchgate.net In the case of 3-phenylisoxazole-5-carbonitrile, direct nucleophilic attack on the ring is less common, but the principle suggests that strong nucleophiles could potentially react at the C-5 position, displacing the carbonitrile group, although this would be a challenging transformation.

Lithiation and Organometallic Reactions at C-4 Position of the Isoxazole Ring

Direct deprotonation (lithiation) of the isoxazole ring provides a powerful route to functionalization. The acidity of the ring protons follows the order H-5 > H-3 > H-4. For 3-phenylisoxazole, reaction with strong bases like alkyllithiums leads to abstraction of the C-5 proton. In the case of this compound, the C-5 position is already substituted. Therefore, metallation would target the next most acidic proton at C-4.

Direct C-4 lithiation of isoxazoles, while less common than C-5 lithiation, can be achieved and the resulting organometallic intermediate can be trapped with various electrophiles. This allows for the introduction of a wide range of substituents at the C-4 position.

An alternative and highly efficient strategy for C-4 functionalization involves the use of palladium-catalyzed cross-coupling reactions. This approach begins with the synthesis of a 4-halo-isoxazole derivative. For instance, 2-alkyn-1-one O-methyl oximes can undergo electrophilic cyclization with iodine monochloride (ICl) to produce 4-iodoisoxazoles in high yields. nih.gov This 4-iodoisoxazole (B1321973) can then participate in various palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of aryl, alkynyl, and vinyl groups at the C-4 position. nih.gov

Table 2: Palladium-Catalyzed C-4 Functionalization of a 4-Iodoisoxazole Intermediate

Reaction Type Coupling Partner Catalyst/Conditions C-4 Substituent
Suzuki Coupling Arylboronic acid Pd(PPh₃)₄, Na₂CO₃ Aryl group
Sonogashira Coupling Terminal alkyne Pd(PPh₃)₂Cl₂, CuI, Et₃N Alkynyl group
Heck Coupling Alkene Pd(OAc)₂, P(o-tol)₃, Et₃N Vinyl group
Stille Coupling Organostannane Pd(PPh₃)₄ Various organic groups

Modifications and Substitutions on the Phenyl Moiety

The phenyl group at the C-3 position is also subject to chemical modification, primarily through electrophilic aromatic substitution. The isoxazole ring acts as a substituent on the benzene ring, influencing both the rate and regioselectivity of the reaction. As a heterocyclic group, the isoxazole moiety is generally deactivating and directs incoming electrophiles to the meta position. However, some studies have observed para-substitution.

Nitration: The nitration of phenylisoxazoles has been studied, revealing competition between substitution on the isoxazole ring and the phenyl ring. clockss.org When 5-phenylisoxazole is treated with nitric acid and sulfuric acid, one of the products formed is 5-(p-nitrophenyl)isoxazole. clockss.org This indicates that for this compound, nitration could similarly occur on the phenyl ring, likely at the para position due to steric considerations and the directing influence of the isoxazole ring.

Halogenation: Halogenation of the phenyl ring can be achieved using standard methods, such as bromine in the presence of a Lewis acid catalyst like FeBr₃. wikipedia.org The deactivating nature of the isoxazole substituent would necessitate conditions typical for moderately deactivated aromatic rings, with substitution expected at the meta and/or para positions.

Rearrangement Reactions and Ring Transformations of Isoxazole Derivatives

The isoxazole ring is known to undergo several synthetically useful rearrangement and ring-opening reactions, often initiated by heat, light, or chemical reagents. These transformations convert the isoxazole scaffold into other heterocyclic systems or acyclic compounds.

Photochemical Rearrangement: A classic reaction of isoxazoles is their photochemical rearrangement to oxazoles. wikipedia.org Upon UV irradiation (typically 200–330 nm), the weak N-O bond of the isoxazole undergoes homolysis, leading to the formation of a transient acyl azirine intermediate. nih.govacs.org This intermediate can then rearrange to form the thermodynamically more stable oxazole (B20620). This process allows for the conversion of 3-phenylisoxazole derivatives into the corresponding 2-phenyloxazole (B1349099) derivatives. Recent work has shown that under certain photochemical flow conditions, the rearrangement of trisubstituted isoxazoles can lead to the isolation of highly reactive ketenimine intermediates, which can be trapped to form other heterocycles like pyrazoles. nih.govacs.org

Thermal Rearrangement: Thermal conditions can also induce rearrangements, although the required temperatures are often high. rsc.org In some cases, these reactions may also proceed through an azirine intermediate.

Base-Catalyzed Rearrangement and Ring Opening: Isoxazole rings can be opened under basic conditions. For instance, base-catalyzed rearrangement of certain 3-arylbenzisoxazoles to benzoxazoles has been reported, proceeding through a proposed Neber-like rearrangement to an azirine, which then collapses to the oxazole product. rsc.org Reductive cleavage of the N-O bond, for example by catalytic hydrogenation (e.g., using Raney Nickel or Pd/C), is a common transformation that opens the ring to produce β-enaminones, which are valuable synthetic intermediates. mdpi.com

Advanced Spectroscopic and Crystallographic Characterization of 3 Phenylisoxazole 5 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 3-Phenylisoxazole-5-carbonitrile reveals distinct signals corresponding to the different sets of protons in the molecule. The spectrum is characterized by signals in the aromatic region, attributable to the phenyl group protons, and a unique singlet for the lone proton on the isoxazole (B147169) ring.

The protons of the phenyl group typically appear as a complex multiplet pattern in the downfield region (approximately 7.50-8.00 ppm). This pattern arises from the ortho-, meta-, and para-protons, with their specific chemical shifts and coupling constants influenced by their electronic environment and proximity to the isoxazole ring. The proton at the 4-position of the isoxazole ring (H-4) is expected to appear as a sharp singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the anisotropic effects of both the phenyl ring and the nitrile group.

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Isoxazole H-4~7.40 - 7.60Singlet (s)
Phenyl H-2', H-6' (ortho)~7.80 - 8.00Multiplet (m)
Phenyl H-3', H-4', H-5' (meta, para)~7.50 - 7.70Multiplet (m)

Note: The exact chemical shifts can vary depending on the solvent and concentration used for the analysis.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the nitrile carbon, the isoxazole ring carbons, and the phenyl ring carbons.

The carbon of the nitrile group (C≡N) is typically observed in the range of 105-120 ppm. The isoxazole ring carbons (C-3, C-4, and C-5) exhibit characteristic chemical shifts, with C-3 and C-5 appearing at lower fields due to their attachment to electronegative oxygen and nitrogen atoms and the phenyl and nitrile substituents. The C-4 carbon appears at a higher field. The phenyl carbons show a set of signals in the aromatic region (125-135 ppm), with the ipso-carbon (C-1') appearing as a weak signal.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C≡N (Nitrile)~106.0
Isoxazole C-3~163.0
Isoxazole C-4~115.0
Isoxazole C-5~145.0
Phenyl C-1' (ipso)~127.0
Phenyl C-2', C-6' (ortho)~127.5
Phenyl C-3', C-5' (meta)~129.5
Phenyl C-4' (para)~131.5

Note: The exact chemical shifts can vary depending on the solvent and concentration.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, it would primarily reveal the coupling network within the phenyl ring, helping to differentiate the ortho, meta, and para protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the isoxazole H-4 signal to the C-4 carbon signal and each aromatic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for establishing connectivity across multiple bonds (typically 2-3 bonds). Key expected correlations for this compound would include:

Correlation from the ortho-protons (H-2', H-6') of the phenyl ring to the isoxazole C-3.

Correlation from the isoxazole H-4 to the isoxazole carbons C-3 and C-5, as well as the nitrile carbon.

These correlations are instrumental in confirming the substitution pattern of the isoxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A NOESY spectrum could show a spatial relationship between the ortho-protons of the phenyl ring and the H-4 proton of the isoxazole ring, providing information about the preferred conformation of the molecule in solution.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a functional group fingerprint. FT-IR and Raman spectroscopy are complementary techniques used to identify the characteristic bonds within this compound.

The most prominent and diagnostic peak in the FT-IR spectrum is the sharp, strong absorption from the nitrile (C≡N) stretching vibration, typically appearing around 2240-2260 cm⁻¹. Other key vibrations include C=N stretching of the isoxazole ring (~1500-1600 cm⁻¹), aromatic C=C stretching from the phenyl group (~1450-1600 cm⁻¹), and the C-O-N stretching vibrations characteristic of the isoxazole heterocycle. The region from 1000 to 1300 cm⁻¹ contains complex vibrations involving C-C and C-O single bonds. Aromatic C-H bending vibrations are also observed in the fingerprint region.

Table 3: Key FT-IR Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
C≡N Stretch (Nitrile)2260 - 2240Strong, Sharp
C=N Stretch (Isoxazole Ring)1600 - 1500Medium
Aromatic C=C Stretch1600 - 1450Medium-Strong
C-O-N Ring Vibrations1300 - 1000Medium-Strong
Aromatic C-H Out-of-Plane Bend900 - 675Strong

Raman spectroscopy would also detect these vibrations, often with different relative intensities. The C≡N and the symmetric aromatic ring breathing modes are typically strong and easily identifiable in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₀H₆N₂O, corresponding to a molecular weight of approximately 170.17 g/mol .

In an electron impact (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at m/z 170. The fragmentation of isoxazole rings often proceeds via cleavage of the weak N-O bond. A characteristic fragmentation pathway for phenyl-substituted isoxazoles is a retro 1,3-dipolar cycloaddition.

Key expected fragments include:

[M - CO]⁺˙ (m/z 142): Loss of carbon monoxide.

[C₆H₅C≡N]⁺˙ (m/z 103): Benzonitrile radical cation.

[C₆H₅]⁺ (m/z 77): Phenyl cation, a very common fragment for phenyl-containing compounds.

[M - HCN]⁺˙ (m/z 143): Loss of hydrogen cyanide.

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its major fragments with high accuracy.

Table 4: Expected Mass Spectrometry Fragments for this compound

m/zProposed Fragment Identity
170[C₁₀H₆N₂O]⁺˙ (Molecular Ion)
142[C₉H₆N₂]⁺˙
103[C₇H₅N]⁺˙ (Benzonitrile)
77[C₆H₅]⁺ (Phenyl cation)

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in the compound. This experimental data is compared against the theoretical values calculated from the molecular formula to confirm its purity and empirical formula. For this compound (C₁₀H₆N₂O), the theoretical composition is calculated based on its molecular weight of 170.17 g/mol .

Table 5: Elemental Composition of this compound

ElementTheoretical Percentage (%)
Carbon (C)70.58
Hydrogen (H)3.55
Nitrogen (N)16.46
Oxygen (O)9.40

Experimental results from a pure sample should align closely with these calculated values, typically within a ±0.4% margin, thereby verifying the empirical formula.

Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that detailed, publicly accessible X-ray crystallography data for the specific compound This compound is not available. While research has been published on the crystal structures of several closely related analogues, such as methyl 3-phenylisoxazole-5-carboxylate, isopropyl 3-phenylisoxazole-5-carboxylate, and N,N-dimethyl-3-phenylisoxazole-5-carboxamide, these studies pertain to molecules with different functional groups at the 5-position.

The user's request strictly requires that the provided article focus solely on this compound and adhere to a specific outline detailing its crystallographic features. The substitution of a nitrile group with an ester or amide group significantly alters the electronic properties, size, and hydrogen bonding capabilities of the molecule, which in turn dictates the dihedral angles, intermolecular interactions, and crystal packing arrangement. Therefore, extrapolating data from these derivatives would not provide a scientifically accurate or factual representation of this compound itself and would violate the core instructions of the request.

Without primary crystallographic data for this compound, it is not possible to generate the requested content for the following sections:

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

Crystal Packing Arrangements

Consequently, this article cannot be generated as per the specified requirements due to the absence of the necessary source data in the public domain.

Computational Analysis of this compound Remains a Niche Area of Research

A comprehensive review of available scientific literature reveals a notable absence of dedicated computational and theoretical studies focused specifically on the chemical compound this compound. While computational methods such as Density Functional Theory (DFT) are widely applied to explore the structural and electronic properties of related isoxazole derivatives, specific data for the 5-carbonitrile variant, including its optimized geometry, electronic orbitals, and reactivity descriptors, are not readily found in published research.

Computational chemistry serves as a powerful tool in modern chemical research, providing deep insights into molecular characteristics. For many isoxazole-based compounds, researchers have successfully employed these techniques. For instance, studies on various phenylisoxazole derivatives, such as those with carbaldehyde, semicarbazone, and isonicotinylhydrazone functionalities, have utilized DFT to investigate their properties. csic.esresearchgate.netresearchgate.netulima.edu.pe These studies often include detailed analyses of molecular geometries, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP) maps, and Natural Bond Orbital (NBO) analyses to understand their stability, reactivity, and potential applications. csic.esresearchgate.netresearchgate.netulima.edu.peresearchgate.net

However, the specific computational data required to construct a detailed article for this compound, as per the requested outline, is not available in the public domain based on current search results. This includes specific values for bond lengths, bond angles, dihedral angles, HOMO-LUMO energies and gaps, NBO interaction energies, predicted spectroscopic data, MEP charge distributions, and global reactivity descriptors.

Although experimental data on the crystal structure of related compounds like N,N-Dimethyl-3-phenylisoxazole-5-carboxamide and methyl 3-phenylisoxazole-5-carboxylate exist, offering some geometric parameters, these are not the carbonitrile compound . nih.govnih.govnih.gov Similarly, research on the synthesis and biological activity of 5-phenylisoxazole-3-carboxylic acid derivatives provides context for the broader class of compounds but does not offer the specific computational details for this compound. nih.gov

The absence of this specific information prevents a scientifically accurate and detailed response that adheres to the user's strict outline. Generating such an article would require performing novel computational research, which is beyond the scope of this service. Therefore, a detailed exposition on the computational and theoretical investigations of this compound cannot be provided at this time.

Computational Chemistry and Theoretical Investigations of 3 Phenylisoxazole 5 Carbonitrile

Quantum Chemical Topology (QCT) and AIM (Atoms in Molecules) Theory for Bonding Analysis

The Quantum Chemical Topology (QCT) approach, particularly Richard Bader's Atoms in Molecules (AIM) theory, offers a profound method for analyzing the electron density distribution to characterize chemical bonding. This analysis moves beyond simple line-and-stick models to describe bonds based on the topology of the electron density, ρ(r). Critical points in this density field, where the gradient is zero, are located and classified to define atoms, bonds, rings, and cages.

For 3-Phenylisoxazole-5-carbonitrile, an AIM analysis would focus on the properties of the Bond Critical Points (BCPs) for each bond in the molecule. The values at these points provide a quantitative description of the bond's nature. Key parameters include:

The electron density at the BCP (ρ(r)) : Higher values indicate a greater accumulation of electron density, typical of covalent bonds.

The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates whether electron density is locally concentrated (∇²ρ(r) < 0), characteristic of shared-shell covalent interactions, or depleted (∇²ρ(r) > 0), characteristic of closed-shell interactions like ionic bonds, hydrogen bonds, and van der Waals forces.

Ellipticity (ε) : This measures the extent to which electron density is anisotropically accumulated in the plane perpendicular to the bond path. A higher ellipticity suggests significant π-character, as would be expected in the phenyl ring, the isoxazole (B147169) ring, and the nitrile group.

Below is a hypothetical data table illustrating the kind of results a QCT/AIM analysis would yield for selected bonds in this compound.

Table 1: Illustrative QCT/AIM Parameters for Selected Bonds in this compound Note: The following data are hypothetical and serve to illustrate the expected results from an AIM analysis. Actual values would require specific quantum chemical calculations.

BondType of InteractionElectron Density (ρ(r)) (a.u.)Laplacian (∇²ρ(r)) (a.u.)Ellipticity (ε)
C-C (Phenyl Ring)Shared-shell (covalent)~0.31~ -0.85~0.20
C=N (Isoxazole Ring)Shared-shell (covalent)~0.40~ -1.10~0.35
C-O (Isoxazole Ring)Polar Covalent~0.25~ -0.40~0.10
C≡N (Nitrile Group)Shared-shell (covalent)~0.50~ -1.50~0.01
C-C (Phenyl-Isoxazole Link)Shared-shell (covalent)~0.28~ -0.70~0.05

Molecular Dynamics Simulations and Conformational Landscape Exploration

An MD simulation of this compound would provide detailed information on:

Conformational Preferences : The simulation would identify the most stable conformation(s) by sampling different rotational states (dihedral angles) of the phenyl-isoxazole bond. The lowest energy conformation would likely be one that minimizes steric hindrance between the rings.

Rotational Energy Barriers : By tracking the potential energy of the molecule as the phenyl ring rotates relative to the isoxazole ring, an energy profile can be constructed. This profile reveals the energy required to transition from one stable conformation to another.

Solvent Effects : Running simulations in an explicit solvent (like water) would show how interactions with the surrounding medium influence the conformational preferences and dynamics of the molecule.

The primary focus of a conformational analysis would be the dihedral angle (τ) defined by two atoms from the phenyl ring and two atoms from the isoxazole ring. A plot of potential energy versus this dihedral angle would reveal the energy minima corresponding to stable conformers.

Table 2: Illustrative Conformational Analysis of this compound Note: This table presents a simplified, hypothetical outcome of a conformational search, focusing on the key dihedral angle between the phenyl and isoxazole rings.

ConformerDihedral Angle (τ) (Degrees)Relative Potential Energy (kcal/mol)Population (%) at 298 K
Global Minimum~30°0.00~75%
Local Minimum~150°1.50~10%
Transition State90°4.50<0.1%
Planar Conformation2.00~5%

Such simulations are crucial for understanding how the molecule might adapt its shape to fit into a biological receptor site or how it behaves in different chemical environments. Studies on related heterocyclic compounds have successfully used these methods to analyze conformational preferences and correlate them with observed properties. nih.govmdpi.com

Strategic Applications and Research Frontiers of 3 Phenylisoxazole 5 Carbonitrile As a Chemical Scaffold

Role as a Versatile Intermediate in Advanced Organic Synthesis

3-Phenylisoxazole-5-carbonitrile is a valuable building block in organic synthesis, primarily due to the presence of the nitrile group and the phenyl-substituted isoxazole (B147169) core. The nitrile functional group is a versatile handle that can be transformed into a variety of other functional groups, including amines, carboxylic acids, and amides, thereby providing a gateway to a wide array of derivatives.

The isoxazole ring itself can be chemically manipulated. For instance, the N-O bond is susceptible to reductive cleavage, which can open the ring and lead to the formation of β-enaminones or other 1,3-dicarbonyl-related structures. This reactivity allows for the transformation of the heterocyclic scaffold into acyclic or different heterocyclic systems, significantly expanding its synthetic utility.

Furthermore, the related compound, 5-Phenylisoxazole-3-carbonyl chloride, derived from the corresponding carboxylic acid, is employed as a reactive acylating agent. lookchem.com This highlights the role of the isoxazole scaffold in introducing specific molecular fragments into larger molecules, a common strategy in the synthesis of pharmaceuticals and other functional materials. lookchem.com The availability of this compound as a chemical reagent facilitates its use in both small-scale laboratory synthesis and larger-scale manufacturing processes. bldpharm.combldpharm.com

Design of Complex Heterocyclic Systems Utilizing the Isoxazole Scaffold

The rigid, planar structure of the isoxazole ring makes it an excellent scaffold for the design and synthesis of complex, multi-ring heterocyclic systems. Researchers leverage the this compound framework to construct novel compounds with potential biological activity or unique material properties.

A notable example is the synthesis of novel quinoline-isoxazole hybrids. researchgate.net In one approach, a series of 3-(2-chloroquinolin-3-yl)-5-phenylisoxazole derivatives were synthesized using a click chemistry methodology. researchgate.net This method involves a regioselective copper(I)-catalyzed cycloaddition between nitrile oxides generated from 2-chloroquinoline-3-carbaldehyde (B1585622) and phenylacetylene, demonstrating a modern and efficient way to link the isoxazole core to other heterocyclic systems. researchgate.net

The isoxazole moiety is also a key component in the synthesis of fused heterocyclic systems like pyrano[2,3-c]pyrazoles. mdpi.com Although not directly starting from the 5-carbonitrile derivative, these syntheses underscore the value of the isoxazole scaffold in creating diverse and complex molecular architectures. The transformation of the nitrile group at the 5-position into a carboxylic acid allows for the synthesis of 5-phenylisoxazole-3-carboxylic acid derivatives, which have been explored as potent enzyme inhibitors. nih.gov This conversion further enables the creation of ester-linked thiourea (B124793) derivatives, expanding the library of accessible complex molecules from the basic isoxazole scaffold. researchgate.net The overarching goal of these synthetic efforts is often a diversity-oriented approach, aiming to generate libraries of complex and structurally diverse molecules for screening in various applications. frontiersin.org

Exploration in Materials Science for Optoelectronic Properties (e.g., Nonlinear Optics, Photoluminescence)

The field of materials science has begun to explore isoxazole-containing compounds for their potential in optoelectronics. The electronic properties of the isoxazole ring, combined with the π-conjugated system of the phenyl substituent, make this compound and its derivatives interesting candidates for applications in organic electronics.

Derivatives such as semicarbazones have been investigated for their potential nonlinear optical (NLO) and semiconducting properties, which are crucial for developing new organic electronic and optoelectronic materials. csic.es The design of such materials often follows a "donor-acceptor" strategy, where different molecular fragments are combined to tailor the electronic energy levels and optical properties of the final compound. rsc.org In this context, the phenylisoxazole moiety can be functionalized to act as either an electron-donating or electron-accepting unit.

Computational studies using Density Functional Theory (DFT) have been employed to predict the molecular geometries and electronic properties of phenylisoxazole derivatives. csic.esresearchgate.net These theoretical calculations help in understanding the structure-property relationships and guide the design of new materials with enhanced optoelectronic characteristics, such as tailored absorption, emission, and charge carrier mobility, for use in devices like organic light-emitting diodes (OLEDs) and organic solar cells. rsc.orgresearchgate.net

Investigation in Corrosion Inhibition Studies

Recent research has identified isoxazole derivatives as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. jmaterenvironsci.comresearchgate.net These organic compounds function by adsorbing onto the metal surface, forming a protective barrier that blocks the active sites for corrosion and slows down the dissolution of the metal. nih.govwojast.org.ng

The effectiveness of isoxazole-based inhibitors is attributed to the presence of heteroatoms (nitrogen and oxygen) and π-electrons from the aromatic rings, which can interact with the vacant d-orbitals of iron atoms on the steel surface. nih.govwojast.org.ng Studies on compounds structurally similar to this compound, such as 3-Methyl-5-phenylisoxazole and 5-phenylisoxazole (B86612), have demonstrated significant corrosion inhibition. researchgate.netwojast.org.ng

The inhibition efficiency is dependent on the inhibitor's concentration, with higher concentrations generally leading to better protection. researchgate.net The adsorption of these molecules on the steel surface has been found to follow established models like the Temkin and Langmuir adsorption isotherms, suggesting a spontaneous and stable adsorption process. researchgate.netnih.gov Furthermore, the inhibitory effect can be significantly enhanced by the addition of halide ions, such as potassium iodide (KI), which work synergistically with the organic inhibitor to provide superior protection. tandfonline.com

Table 1: Corrosion Inhibition Efficiency of Phenylisoxazole Derivatives

Inhibitor Concentration Medium Temperature (°C) Inhibition Efficiency (%) Source(s)
3-Methyl-5-phenylisoxazole (MPI) 1.0 x 10⁻³ M 2 M HCl 30 72 researchgate.net
5-phenylisoxazole (P) 1.0 x 10⁻³ M 2 M HCl Not Specified 66 wojast.org.ng
5-methyl-3-phenylisoxazole-4-carboxylic acid (MPC) 500 mg/L 1.0 M HCl 25 46 tandfonline.com
MPC + 3 mM KI 500 mg/L 1.0 M HCl 25 86 tandfonline.com
MPC + 3 mM KI 500 mg/L 1.0 M HCl 60 88 tandfonline.com
5-methyl-3-phenylisoxazole-4-carboxylic acid (MPC) 50 mg/L 1.0 M H₂SO₄ 25 23 tandfonline.com
MPC + 3 mM KI 50 mg/L 1.0 M H₂SO₄ 25 89 tandfonline.com
MPC + 3 mM KI 50 mg/L 1.0 M H₂SO₄ 60 91 tandfonline.com

Development of Novel Synthetic Methodologies for Related Isoxazole Analogs

The development of efficient and versatile synthetic methods is crucial for exploring the full potential of the isoxazole scaffold. Researchers have devised several novel strategies for the synthesis of 3,5-disubstituted isoxazoles and their analogs.

One powerful technique is the [3+2] cycloaddition reaction. A "click chemistry" approach, specifically the copper(I)-catalyzed cycloaddition of nitrile oxides with alkynes, has been successfully used to construct the isoxazole ring with high regioselectivity and in good yields. researchgate.net This method is valued for its reliability and broad substrate scope.

Another innovative method is the domino reductive Nef reaction/cyclization of β-nitroenones. rsc.org This process uses tin(II) chloride dihydrate to efficiently convert β-nitroenones into 3,5-disubstituted isoxazoles under mild conditions, tolerating a variety of functional groups. rsc.org

Furthermore, multicomponent reactions (MCRs) have emerged as a highly efficient tool for synthesizing libraries of isoxazole derivatives. nih.gov These reactions combine three or more starting materials in a single step to form complex products, which is advantageous for drug discovery and materials research. The synthesis of 3-nitro-1H-1,2,4-triazole analogs using click chemistry also highlights the modular nature of these modern synthetic approaches, which can be adapted for creating diverse heterocyclic compounds. nih.gov

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being increasingly applied to the synthesis of heterocyclic compounds. nih.gov The goal is to develop environmentally benign protocols that are effective and adhere to safety and sustainability guidelines. nih.gov

For the synthesis of isoxazole analogs, green approaches focus on the use of non-toxic solvents, reusable catalysts, and energy-efficient reaction conditions. A prime example is the synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones through a multicomponent reaction involving an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine (B1172632) hydrochloride. nih.gov This reaction was successfully carried out using glycerol, a biodegradable and non-toxic solvent, and a catalyst derived from agro-waste (waste orange edible peel foul ash, WEOFPA). nih.gov This protocol not only avoids hazardous solvents but also valorizes agricultural waste, representing a significant step towards a circular economy in chemical synthesis.

The exploration of solid acid catalysts, nanoparticle catalysts, and alternative energy sources like microwaves and ultrasound are also key areas of research in the green synthesis of nitrogen-containing heterocycles. nih.gov These methods often lead to higher yields, shorter reaction times, and easier product purification compared to traditional synthetic routes.

Q & A

Q. What are the most reliable synthetic routes for 3-phenylisoxazole-5-carbonitrile, and how do reaction conditions influence yield?

The compound is typically synthesized via 1,3-dipolar cycloaddition of nitrile oxides and alkynes. Evidence from hypervalent iodine-mediated cycloaddition shows that nitrile oxides generated in situ from hydroxymoyl chlorides react with phenylacetylene derivatives to form isoxazoles. Key factors include solvent choice (e.g., dichloromethane), temperature (room temperature to 50°C), and catalyst (e.g., hypervalent iodine reagents). Yields range from 65–85% depending on substituent steric effects . For analogs like 5-methyl-3-phenylisoxazole, chlorination of intermediates (e.g., using PCl₅) and ring-closure steps are critical for purity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • ¹H/¹³C NMR : Peaks for the isoxazole ring protons (δ 6.5–8.5 ppm) and nitrile carbon (δ ~115 ppm) are diagnostic. Substituent effects (e.g., phenyl groups) cause splitting patterns in aromatic regions .
  • IR : Strong absorbance at ~2240 cm⁻¹ confirms the nitrile group, while isoxazole C-O-C stretches appear at ~1600 cm⁻¹ .
  • HRMS : Accurate mass analysis (e.g., [M+H]⁺) resolves isotopic patterns and validates molecular formula .

Q. How should researchers handle safety and storage of this compound?

While specific toxicity data for this compound is limited, analogous isoxazoles require:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .
  • Waste disposal : Incineration or neutralization via approved hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic structure, including nitrile polarization and aromatic π-system interactions. These predict regioselectivity in cycloaddition reactions and stability of intermediates . Software like Gaussian or ORCA can simulate reaction pathways, while molecular docking studies (e.g., AutoDock Vina) explore potential biological interactions if the compound is bioactive.

Q. What strategies resolve contradictions in reported synthetic yields for isoxazole derivatives?

Discrepancies often arise from:

  • Byproduct formation : Side reactions (e.g., nitrile oxide dimerization) reduce yields. Optimization via slow reagent addition or low-temperature conditions minimizes this .
  • Catalyst efficiency : Recyclable catalysts (e.g., Fe₃O4@SiO2@vanillin nanoparticles) improve consistency in multi-step syntheses .
  • Purification methods : Column chromatography (e.g., cyclohexane/ethyl acetate gradients) vs. recrystallization impacts purity and yield .

Q. How can crystallography refine the structural understanding of this compound?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL/SHELXS resolves bond lengths, angles, and packing motifs. For example:

  • The isoxazole ring typically shows bond lengths of ~1.36 Å (C=N) and ~1.43 Å (C-O).
  • Twinning or high-resolution data (≤0.8 Å) may require advanced refinement in SHELXPRO .

Q. What are the challenges in scaling up lab-scale synthesis of this compound?

Key issues include:

  • Exothermic reactions : Mitigated via controlled addition of reagents (e.g., hydroxymoyl chlorides) and cooling .
  • Solvent volume : Transitioning from dichloromethane (small-scale) to greener solvents (e.g., ethanol/water mixtures) requires re-optimization .
  • Catalyst recovery : Magnetic nanoparticle-supported catalysts (e.g., Fe₃O4@SiO2) enable reuse over 5–10 cycles without significant loss in activity .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes for this compound

MethodReactantsConditionsYield (%)Reference
CycloadditionPhenylacetylene, nitrile oxideCH₂Cl₂, 25°C, 12 h78
Chlorination-ring closureo-Chlorobenzoxime, PCl₅Toluene, reflux65
Mechanochemical synthesisAldehydes, malononitrileBall milling, RT85

Q. Table 2. Key Spectral Data for this compound

TechniqueKey SignalsReference
¹H NMR (400 MHz, DMSO)δ 8.55 (s, 1H, isoxazole-H)
¹³C NMR (100 MHz, DMSO)δ 149.3 (C=N), 112.3 (C≡N)
IR (ATR)2242 cm⁻¹ (C≡N), 1601 cm⁻¹ (C-O-C)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.